molecular formula C13H17BrO2 B15171540 2-(4-Bromophenyl)ethyl pentanoate CAS No. 918441-51-7

2-(4-Bromophenyl)ethyl pentanoate

Cat. No.: B15171540
CAS No.: 918441-51-7
M. Wt: 285.18 g/mol
InChI Key: AGCPOQFGVRVDNG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an ethyl pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethyl pentanoate can be achieved through esterification reactions. One common method involves the reaction of 4-bromophenylethanol with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)ethyl pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethyl pentanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid. The bromophenyl group may also interact with various receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pentanoate: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.

    4-Bromophenylethanol: Contains a hydroxyl group instead of an ester group, leading to different reactivity and applications.

    Methyl 4-bromophenylacetate: Similar structure but with a different ester moiety, affecting its chemical properties and uses.

Uniqueness

2-(4-Bromophenyl)ethyl pentanoate is unique due to the presence of both the bromophenyl and ethyl pentanoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

CAS No.

918441-51-7

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-(4-bromophenyl)ethyl pentanoate

InChI

InChI=1S/C13H17BrO2/c1-2-3-4-13(15)16-10-9-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3

InChI Key

AGCPOQFGVRVDNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCC1=CC=C(C=C1)Br

Origin of Product

United States

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